Lanthanum tris[bis(trimethylsilyl)amide] (CAS 175923-07-6), frequently denoted as La[N(SiMe3)2]3 or La(HMDS)3, is a homoleptic, low-coordinate organolanthanum complex utilized primarily as a volatile precursor for vapor deposition and a soluble catalyst in organometallic synthesis. Featuring a central La(III) ion sterically shielded by three bulky bis(trimethylsilyl)amide ligands, the compound exists as a highly lipophilic, monomeric species. This structural configuration grants it exceptional solubility in aliphatic and aromatic hydrocarbons, alongside a high vapor pressure that enables clean sublimation at approximately 125–140 °C under vacuum . In industrial procurement, it is prioritized over traditional lanthanum salts and alkoxides specifically for its halide-free purity, consistent gas-phase mass transport, and pronounced reactivity toward mild co-reactants like water, making it a benchmark material for semiconductor high-k dielectric manufacturing and homogeneous catalysis [1].
Attempting to substitute La[N(SiMe3)2]3 with generic lanthanum halides (e.g., LaCl3), alkoxides (e.g., La(OiPr)3), or β-diketonates (e.g., La(thd)3) introduces severe process incompatibilities. Simple halides are entirely insoluble in non-polar solvents and lack the volatility required for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), rendering them useless for gas-phase manufacturing or homogeneous catalysis [1]. While lanthanum alkoxides offer some volatility, they are highly susceptible to unpredictable oligomerization, which drastically degrades vapor pressure and leads to inconsistent film growth rates. Furthermore, while β-diketonates like La(thd)3 are common ALD precursors, their high thermal stability necessitates the use of aggressive oxidants like ozone to achieve film deposition [2]. In semiconductor manufacturing, introducing ozone causes parasitic oxidation of the silicon substrate, degrading the electrical performance of high-k dielectric layers—a critical failure mode avoided by the water-reactive La[N(SiMe3)2]3.
In the atomic layer deposition (ALD) of lanthanum-based high-k dielectrics (e.g., La2O3, LaAlO3), precursor reactivity dictates the required oxygen source. La[N(SiMe3)2]3 reacts cleanly with mild water (H2O) vapor at 200–250 °C to yield stoichiometric films with a consistent growth rate of 0.3–0.5 Å/cycle[1]. In contrast, standard β-diketonate precursors such as La(thd)3 are unreactive toward water at these temperatures and require aggressive oxidants like ozone (O3) to achieve deposition[2]. The use of ozone is known to cause parasitic oxidation of the underlying silicon substrate, creating an unwanted low-k SiO2 interfacial layer that degrades the equivalent oxide thickness (EOT) of the device.
| Evidence Dimension | ALD Oxygen Source Requirement at 200–250 °C |
| Target Compound Data | Reacts cleanly with H2O (avoids substrate oxidation) |
| Comparator Or Baseline | La(thd)3 requires O3 (causes parasitic SiO2 interfacial growth) |
| Quantified Difference | Shift from harsh O3 to mild H2O co-reactant |
| Conditions | ALD of La2O3/LaAlO3 at 200–250 °C on Si substrates |
Eliminating ozone from the ALD process prevents interfacial substrate oxidation, enabling the deposition of thinner, higher-capacitance gate dielectrics.
Reliable vapor deposition requires precursors that vaporize consistently without thermal decomposition or oligomerization. The bulky bis(trimethylsilyl)amide ligands in La[N(SiMe3)2]3 enforce a low-coordinate, monomeric structure that sublimes cleanly under vacuum at approximately 125–140 °C . Conversely, traditional oxygen-donor precursors like lanthanum alkoxides (e.g., La(OiPr)3) tend to form unpredictable [La(OR)3]n oligomers, drastically reducing vapor pressure and causing inconsistent mass transport [1]. This monomeric stability ensures a stable precursor flux, which is critical for maintaining reproducible ALD growth rates without premature thermal degradation in the delivery lines.
| Evidence Dimension | Vaporization behavior and structural state |
| Target Compound Data | Monomeric, consistent sublimation at ~125–140 °C |
| Comparator Or Baseline | Lanthanum alkoxides form low-volatility oligomers |
| Quantified Difference | Elimination of oligomerization-induced vapor pressure drop |
| Conditions | Vacuum sublimation for CVD/ALD precursor delivery |
Consistent monomeric volatility prevents precursor flux degradation, ensuring reproducible film thickness in industrial semiconductor fabrication.
For homogeneous organic transformations, the insolubility of standard lanthanum salts severely limits their utility. La[N(SiMe3)2]3 overcomes this by offering exceptional solubility in non-polar solvents (e.g., benzene, THF) due to its lipophilic silylamide ligands. As a result, it acts as a highly active homogeneous pre-catalyst; for instance, it catalyzes the chemoselective reduction of esters with pinacolborane (HBpin) to achieve >99% quantitative conversion in 1 hour at 25–60 °C using only 1 mol% catalyst loading [1]. Baseline inorganic salts like LaCl3 remain insoluble and catalytically inactive under these mild, non-polar conditions .
| Evidence Dimension | Catalytic ester reduction (HBpin) in non-polar solvent |
| Target Compound Data | >99% conversion in 1 hour (1 mol% loading, 25–60 °C) |
| Comparator Or Baseline | LaCl3 (insoluble, catalytically inactive) |
| Quantified Difference | >99% vs 0% conversion under identical homogeneous conditions |
| Conditions | 1 mol% catalyst, HBpin, 25–60 °C, non-polar solvent |
It provides synthetic chemists with a highly soluble, highly active lanthanum source for mild, chemoselective catalytic transformations that are impossible with standard inorganic salts.
Due to its ability to react with water at low temperatures (200–250 °C) without requiring ozone, La[N(SiMe3)2]3 is the premier precursor for depositing La2O3 and LaAlO3 gate dielectrics via ALD. This prevents the formation of parasitic SiO2 interfacial layers on silicon substrates, ensuring maximum device capacitance[1].
Its monomeric structure and exceptional solubility in non-polar solvents make it an ideal starting material for synthesizing more complex, bespoke organolanthanum catalysts. It allows for clean ligand exchange reactions (protonolysis) without the halide contamination risks associated with LaCl3 .
As a highly active pre-catalyst, it is deployed in the mild hydroboration and reduction of esters and amides. Its high solubility enables quantitative conversions at low catalyst loadings (1 mol%) in standard organic solvents, streamlining synthetic workflows that require precise chemoselectivity [2].
Flammable;Corrosive